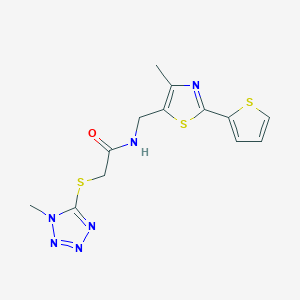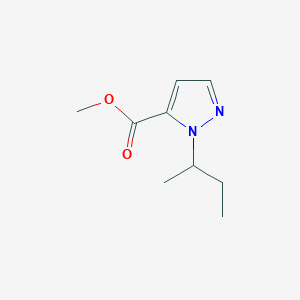
3-(dimethylamino)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the amide bond as a key step, possibly through a reaction between an acid chloride or an ester and dimethylamine. The furan and thiophene rings could be formed through cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (furan and thiophene), which contribute to the stability of the molecule. The electron-donating dimethylamino group could potentially increase the reactivity of the molecule .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions, including electrophilic aromatic substitution on the furan or thiophene rings, or nucleophilic acyl substitution at the amide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could allow for hydrogen bonding, affecting its solubility and boiling point .Scientific Research Applications
Heterocyclic Chemistry and Chemical Reactions
This compound's relevance is highlighted in the study of reactions involving heterocyclic compounds. For example, research on the reactions of 3-(Dimethylamino)-2H-azirines with heterocyclic compounds like 1,3-Benzoxazole-2(3H)-thione has provided insights into the formation of 3-(2-hydroxyphenyl)-2-thiohydantoins and thiourea derivatives. These reactions, through intermediates and ring openings, contribute to the understanding of heterocyclic chemistry and the potential for synthesizing novel compounds with significant properties (Ametamey & Heimgartner, 1990).
Synthesis of Novel Compounds
Another area of application is the synthesis of new azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives incorporating thiophene moieties. These compounds, through various reactions with N-nucleophiles, have been explored for their versatility as building blocks in synthesizing other complex molecules. Such studies contribute to the development of new materials and pharmaceuticals with potential biological activities (Farag et al., 2011).
Biological Activity
Research on thiophene-3-carboxamide derivatives has shown that compounds structurally related to 3-(dimethylamino)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide exhibit antibacterial and antifungal activities. These studies highlight the potential of such compounds in developing new antimicrobial agents, emphasizing the importance of structural modifications in enhancing biological activity (Vasu et al., 2003).
Material Science Applications
The compound's relevance extends to material science, where its derivatives have been studied for their potential in creating new aromatic polymers with specific properties. For instance, polymers containing 1,3,5-triazine rings and flexible long side chains have been synthesized for their solubility and stability, contributing to advancements in polymer science and engineering (Lin et al., 1990).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(dimethylamino)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-20(2)14-6-3-5-13(11-14)18(21)19-12-15-8-9-16(22-15)17-7-4-10-23-17/h3-11H,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKRRVJSCCOAQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC2=CC=C(O2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Rac-(2r,3r)-3-[(1h-pyrazol-1-yl)methyl]oxolane-2-carbohydrazide](/img/structure/B2563514.png)




![N-(4-butylphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2563522.png)

![2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-naphthalen-2-ylacetamide](/img/structure/B2563524.png)
![N-cyclopentyl-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2563525.png)


![6-(3,4-Dimethylphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2563530.png)
![N-[5-(2-methylpropyl)-7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2563532.png)
